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Compound of Interest

Compound Name: Gdc 0834

Cat. No.: B1663580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the factors leading to the

discontinuation of clinical trials for GDC-0834, a potent and selective Bruton's tyrosine kinase

(BTK) inhibitor. This document is intended to assist researchers in understanding the

challenges encountered during its development and to provide insights for future drug

discovery programs.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of GDC-0834 clinical trials?

A1: The clinical development of GDC-0834 was terminated due to extensive and rapid

metabolism in humans.[1][2][3][4] This led to insufficient plasma exposure of the parent drug,

rendering it therapeutically ineffective at the doses tested.[1][4][5]

Q2: What was the specific metabolic pathway responsible for the rapid clearance of GDC-0834

in humans?

A2: GDC-0834 underwent rapid amide hydrolysis, cleaving the bond between the

tetrahydrobenzothiophene moiety and the central aniline ring.[1][4] This biotransformation

resulted in the formation of an inactive aniline metabolite, M1.[1][3][5] In vitro studies identified

aldehyde oxidase (AO) and, to a lesser extent, carboxylesterases (CES) as the primary

enzymes responsible for this metabolic reaction in human liver cytosol.[1][2]
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Q3: Was this rapid metabolism observed in preclinical animal models?

A3: No, the extensive amide hydrolysis of GDC-0834 was a species-specific phenomenon

predominantly observed in humans.[1][3][5] Preclinical studies in mice, rats, dogs, and

monkeys did not show this high rate of metabolism, leading to a poor prediction of human

pharmacokinetics.[1][4][5]

Q4: What were the intended therapeutic indications for GDC-0834?

A4: GDC-0834 was being investigated as a potential treatment for rheumatoid arthritis and

other autoimmune diseases, as well as B-cell malignancies.[1][2][3][6]

Troubleshooting Guide for BTK Inhibitor
Development
This guide addresses potential issues that researchers might encounter in early-phase drug

development, drawing lessons from the GDC-0834 case.
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Issue Potential Cause Recommended Action

Poor in vivo efficacy despite

high in vitro potency.

Rapid metabolic clearance

leading to sub-therapeutic

plasma concentrations.

Conduct thorough in vitro

metabolic stability studies

using human liver microsomes,

hepatocytes, and cytosol to

identify potential metabolic

liabilities early.[1][3][5]

Discrepancy between

preclinical and human

pharmacokinetic (PK) profiles.

Species-dependent differences

in drug metabolism enzymes.

Utilize in vitro-in vivo

extrapolation (IVIVE) and

allometric scaling with caution.

Consider using humanized

animal models or advanced in

vitro systems to better predict

human PK.[3][5]

Identification of a major,

inactive metabolite in human

plasma.

Unanticipated metabolic

pathways active in humans.

Perform metabolite

identification studies in human-

derived in vitro systems. If a

major metabolic pathway is

identified, characterize the

enzymes involved to

understand the risk of rapid

clearance.[1][5]

Low drug exposure in Phase 1

single ascending dose (SAD)

studies.

High first-pass metabolism or

poor absorption.

Investigate the potential for

non-CYP-mediated

metabolism (e.g., by AO,

CES).[2][4] Assess the

physicochemical properties of

the compound that might limit

absorption.

Quantitative Data Summary
The following tables summarize the key quantitative data related to the preclinical and clinical

evaluation of GDC-0834.
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Table 1: In Vitro Potency of GDC-0834

Assay Type Target IC50 (nM)

Biochemical Assay BTK 5.9

Cellular Assay BTK 6.4

Source: MedchemExpress[7]

Table 2: GDC-0834 Single-Dose Phase 1 Trial in Healthy Volunteers

Oral Dose
Resulting Plasma
Concentration of GDC-
0834

Key Finding

35 mg <1 ng/mL in most samples
Insufficient parent drug

exposure.[1][5]

105 mg <1 ng/mL in most samples
Insufficient parent drug

exposure.[1][5]

Source: Sodhi et al., 2015; Liu et al., 2011[1][5]

Table 3: Comparative In Vitro Intrinsic Clearance of GDC-0834 (M1 Formation)

Species
Intrinsic Clearance
(Vmax/Km)

Fold Difference vs. Human

Human High -

Rat 23-fold lower 23

Dog 169-fold lower 169

Monkey 169-fold lower 169

Source: Liu et al., 2011[5]
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Experimental Protocols
In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of a test compound in liver fractions.

Methodology:

Prepare incubations containing the test compound (e.g., GDC-0834) at a known

concentration.

Add liver fractions (microsomes, hepatocytes, or cytosol) from different species (human,

rat, dog, monkey).

For CYP-mediated metabolism, include NADPH as a cofactor. For non-CYP pathways,

incubations can be performed without NADPH.[5]

Incubate at 37°C and collect samples at various time points.

Quench the reaction (e.g., with acetonitrile).

Analyze the remaining parent compound concentration using LC-MS/MS.

Calculate the intrinsic clearance (CLint).

BTK Phosphorylation Inhibition Assay

Objective: To measure the functional inhibition of BTK in a cellular context.

Methodology:

Isolate peripheral blood mononuclear cells (PBMCs) or use a relevant cell line expressing

BTK.

Pre-incubate cells with various concentrations of the BTK inhibitor (e.g., GDC-0834).

Stimulate the B-cell receptor (BCR) pathway to induce BTK phosphorylation (e.g., with

anti-IgM).
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Lyse the cells and quantify the levels of phosphorylated BTK (pBTK) and total BTK using

methods like Western Blot or ELISA.[7]

Determine the IC50 value for pBTK inhibition.
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Caption: Metabolic pathway of GDC-0834 in humans.
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Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.
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Caption: Logical flow illustrating the decision to discontinue GDC-0834 clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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